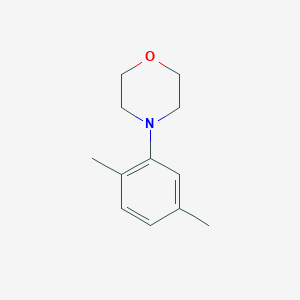
4-(2,5-dimethylphenyl)morpholine
概要
説明
4-(2,5-dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological and therapeutic effects This compound is characterized by the presence of a morpholine ring attached to a 2,5-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethylphenyl)morpholine typically involves the reaction of 2,5-dimethylaniline with morpholine. One common method is the Mannich reaction, which involves the condensation of 2,5-dimethylaniline, formaldehyde, and morpholine under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 4-(2,5-dimethylphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholine derivatives with different functional groups.
科学的研究の応用
Chemistry: It is used as a ligand in catalytic reactions and as an intermediate in the synthesis of other organic compounds.
Medicine: It has been investigated for its antimicrobial, anti-inflammatory, and analgesic properties.
Industry: 4-(2,5-dimethylphenyl)morpholine is used in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
作用機序
The mechanism of action of 4-(2,5-dimethylphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as cholinesterases and legumain, thereby inhibiting their activity. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the prevention of neurodegenerative processes . The compound’s ability to modulate enzyme activity is attributed to its structural features, which allow it to fit into the enzyme’s active site and interfere with its function .
類似化合物との比較
4-(2,5-dimethylphenyl)morpholine can be compared with other morpholine derivatives to highlight its uniqueness:
Similar Compounds: Other morpholine derivatives include N-(2,6-Dimethylphenyl)morpholine, N-(2-Ethylphenyl)morpholine, and N-(2,5-Dimethylphenyl)-acetamide.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity.
特性
CAS番号 |
213697-51-9 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
4-(2,5-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-10-3-4-11(2)12(9-10)13-5-7-14-8-6-13/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
HBIPKTVFAFMKLO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N2CCOCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













